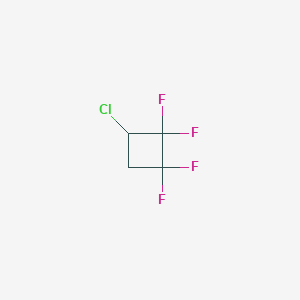
1-Chloro-2,2,3,3-tetrafluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,3,3-tetrafluorocyclobutane is a halogenated cyclobutane derivative with the molecular formula C4H3ClF4. This compound is characterized by the presence of chlorine and fluorine atoms attached to a cyclobutane ring, making it a unique and interesting molecule for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,2,3,3-tetrafluorocyclobutane typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the selective addition of chlorine and fluorine atoms to the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. These reactors are designed to handle the reactive nature of chlorine and fluorine gases, ensuring safe and efficient production of the compound. The process may also include purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,2,3,3-tetrafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents at moderate temperatures.
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions, often in aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Formation of fluorinated alcohols, ethers, and amines.
Elimination: Formation of tetrafluorocyclobutene and other unsaturated compounds.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
1-Chloro-2,2,3,3-tetrafluorocyclobutane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2,3,3-tetrafluorocyclobutane involves its interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,3,3-trifluorocyclobutene
- 1-Chloro-1-methyl-2,2,3,3-tetrafluorocyclobutane
- 3-Chloro-1,1,2,2-tetrafluorocyclobutane
- 2,2,3,3-Tetrafluorocyclobutanecarbonitrile
Uniqueness
1-Chloro-2,2,3,3-tetrafluorocyclobutane is unique due to its specific arrangement of chlorine and fluorine atoms on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. Its stability and reactivity, particularly in substitution and elimination reactions, set it apart from other similar compounds .
Properties
CAS No. |
558-61-2 |
|---|---|
Molecular Formula |
C4H3ClF4 |
Molecular Weight |
162.51 g/mol |
IUPAC Name |
3-chloro-1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C4H3ClF4/c5-2-1-3(6,7)4(2,8)9/h2H,1H2 |
InChI Key |
JZTOHBFNNYFPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



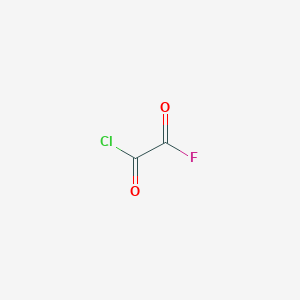
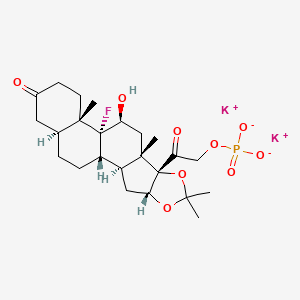
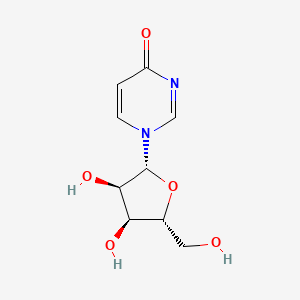
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
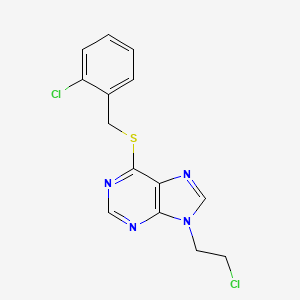
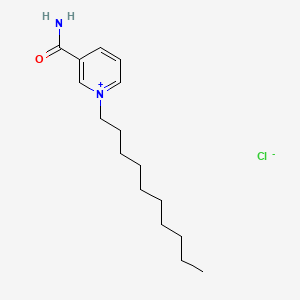


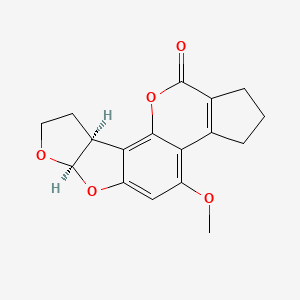

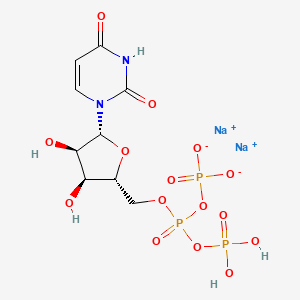
![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)
